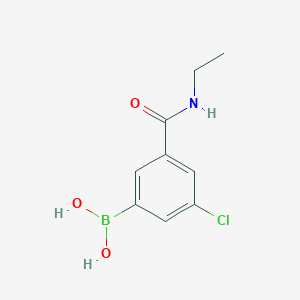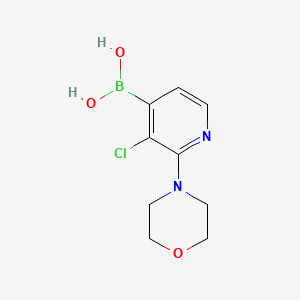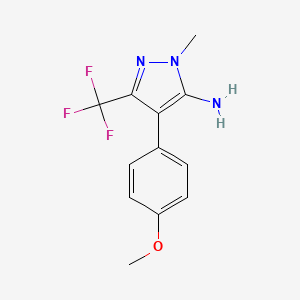
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, or 4-MMPTMA, is an organofluorine compound that has been studied in various scientific fields due to its unique properties. This compound has been found to have a wide range of applications in organic synthesis, biological research, and medicinal chemistry. It has been used as a precursor in the synthesis of various other compounds and as a reagent in various reactions. In addition, 4-MMPTMA has been studied for its potential application in pharmacological research and drug design. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its derivatives are primarily involved in synthesis processes. For instance, Bawa, Ahmad, and Kumar (2009) described its use in a reductive amination process, emphasizing its role as an intermediate in the synthesis of biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
- Kryl'skiĭ, Shikhaliev, and Chuvashlev (2010) detailed its application in the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines through a three-component condensation process (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Structural Analysis and Crystallography
- The compound's derivatives have been analyzed for their crystallographic properties, as demonstrated by Kumarasinghe, Hruby, and Nichol (2009). They reported the regiospecific synthesis and the unique crystallographic properties of a related compound, underlining the importance of structural determination in understanding its chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
- In the realm of crystallography, Long, Theiss, Li, and Loftin (2009) explored the crystal structure of SC-560, a COX-1-selective inhibitor, which shares a similar structural motif with 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Their study provided insights into the molecular geometry and intermolecular interactions, crucial for understanding the compound's behavior in different states (Long, Theiss, Li, & Loftin, 2009).
Biological and Medicinal Applications
- Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, investigating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study signifies the compound's potential in medicinal chemistry and drug development (Hassan, Hafez, & Osman, 2014).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-18-11(16)9(10(17-18)12(13,14)15)7-3-5-8(19-2)6-4-7/h3-6H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIOOZFPQRWYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






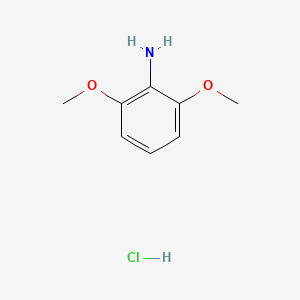
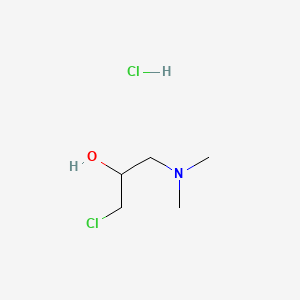
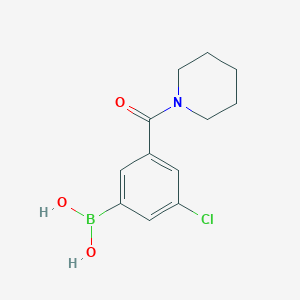

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
